chemical structure of (9beta,11beta)-Epoxy Fluorometholone Acetate
chemical structure of (9beta,11beta)-Epoxy Fluorometholone Acetate
An In-Depth Technical Guide to the Chemical Structure of (9β,11β)-Epoxy Fluorometholone Acetate
Introduction
In the landscape of synthetic corticosteroids, Fluorometholone Acetate stands as a significant glucocorticoid, primarily utilized for its potent anti-inflammatory properties in ophthalmic applications.[1][2] Its efficacy stems from its interaction with cytoplasmic glucocorticoid receptors, which in turn modulates gene expression to suppress inflammatory responses.[3][4] The synthesis and manufacturing of such complex molecules invariably involve the formation of related substances and impurities, which must be meticulously characterized to ensure the final product's safety and efficacy.
This technical guide provides an in-depth exploration of a key related compound: (9β,11β)-Epoxy Fluorometholone Acetate . This molecule, often identified as a process impurity or a synthetic intermediate, offers a fascinating case study in steroid chemistry.[5][6] Understanding its structure, formation, and analytical characterization is paramount for researchers, quality control scientists, and professionals in drug development. We will dissect its molecular architecture in comparison to the parent drug, explore its synthetic origins, and detail the analytical workflows required for its definitive identification.
Chapter 1: The Parent Compound: Fluorometholone Acetate
A foundational understanding of Fluorometholone Acetate is essential before delving into its epoxy analog.
Chemical Structure and Properties
Fluorometholone Acetate, with the chemical formula C₂₄H₃₁FO₅, is a pregnane-class steroid characterized by a fluorine atom at the 9α position, a methyl group at the 6α position, and an acetate ester at the 17α-hydroxy position.[1][2] These modifications to the core steroid nucleus enhance its glucocorticoid activity and lipophilicity, which improves its penetration into ocular tissues.[3]
| Property | Value | Source |
| IUPAC Name | 9-Fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate | [6] |
| CAS Number | 3801-06-7 | [2] |
| Molecular Formula | C₂₄H₃₁FO₅ | [1][2] |
| Molecular Weight | 418.51 g/mol | [2] |
Mechanism of Action
As a corticosteroid, Fluorometholone Acetate's primary mechanism involves the inhibition of the inflammatory cascade.[7][8] Upon penetrating a target cell, it binds to cytoplasmic glucocorticoid receptors. This hormone-receptor complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA.[3] This interaction modulates the transcription of specific genes, leading to two key outcomes:
-
Increased Synthesis of Anti-inflammatory Proteins: It induces the production of proteins like lipocortins, which inhibit phospholipase A₂, a critical enzyme responsible for releasing arachidonic acid from cell membranes.[4][8]
-
Decreased Synthesis of Pro-inflammatory Mediators: It suppresses the expression of cytokines, chemokines, and other molecules that promote inflammation.[3]
The net effect is a powerful reduction in the edema, vascular permeability, and cellular infiltration associated with inflammation.[3]
Chapter 2: A Detailed Structural Analysis of (9β,11β)-Epoxy Fluorometholone Acetate
This chapter focuses on the core topic, dissecting the unique structural features of the epoxy analog.
Elucidation of the Core Structure
(9β,11β)-Epoxy Fluorometholone Acetate (CAS No: 83873-17-0) is a distinct molecule where the 9α-fluoro and 11β-hydroxyl groups of the parent compound are replaced by an epoxide ring.[5][9][10] This three-membered ring, consisting of an oxygen atom bonded to the C9 and C11 carbons, fundamentally alters the geometry and electronic properties of the steroid's B-ring.
A critical point of clarification is in its nomenclature. While termed an "Epoxy Fluorometholone Acetate," its formal IUPAC name, (6α,9β,11β)-17-(Acetyloxy)-9,11-epoxy-6-methylpregna-1,4-diene-3,20-dione, reveals the absence of the fluorine atom.[5] The compound is an analog formed from a precursor to Fluorometholone Acetate, typically before the fluorination step.
Stereochemistry: The Significance of the (9β,11β) Designation
The stereochemistry of the epoxide is crucial. The β designation indicates that the oxygen atom of the epoxide ring is oriented "upwards" or out of the plane of the steroid nucleus, on the same face as the C10 and C13 methyl groups. This specific orientation is a direct consequence of the reaction mechanism that forms the ring, typically proceeding from a Δ⁹⁽¹¹⁾ double bond.
Chapter 3: Synthesis and Formation
The presence of (9β,11β)-Epoxy Fluorometholone Acetate in a sample of Fluorometholone Acetate is almost always linked to the manufacturing process. It is rarely a degradation product and is more commonly a synthetic intermediate or a byproduct formed from an incomplete reaction.
Plausible Synthetic Pathway: The Halohydrin Route
The most established method for creating a 9β,11β-epoxide in steroid chemistry involves the formation of a halohydrin intermediate from a precursor with a double bond between C9 and C11 (a Δ⁹⁽¹¹⁾-steroid).[11]
Step 1: Halohydrin Formation: The Δ⁹⁽¹¹⁾ precursor, such as 17α-Acetoxy-6α-methylpregna-1,4,9(11)-trien-3,20-dione, is reacted with a brominating agent (e.g., N-bromosuccinimide, NBS) in the presence of water or another nucleophile.[11] The electrophilic bromine adds to the double bond, forming a bromonium ion intermediate. The subsequent nucleophilic attack at C11 occurs from the α-face (the "bottom" face), leading to the formation of a 9α-bromo-11β-hydroxy intermediate (a bromohydrin).
Step 2: Epoxide Ring Closure: The bromohydrin intermediate is then treated with a strong base. The base deprotonates the 11β-hydroxyl group, creating an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent C9 carbon and displacing the 9α-bromide in an Sₙ2 reaction. This ring-closing step results in the formation of the 9β,11β-epoxide.[11]
This epoxy compound is a key intermediate in the synthesis of many 9α-fluoro-11β-hydroxy corticosteroids, including Fluorometholone itself. The subsequent step would involve opening the epoxide ring with a fluorine source like hydrogen fluoride (HF) to install the required functional groups. If this reaction is incomplete, the epoxy compound will remain as an impurity.
Chapter 4: Analytical Characterization
Definitive identification and quantification of (9β,11β)-Epoxy Fluorometholone Acetate require a combination of chromatographic and spectroscopic techniques.
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The absence of the characteristic signal for the 9α-proton and the appearance of signals corresponding to the protons on the epoxide ring (at C9 and C11) are key indicators.
-
¹³C NMR: The chemical shifts for C9 and C11 will be significantly different from those in Fluorometholone Acetate, moving to a region typical for carbons in an epoxide ring.
-
¹⁹F NMR: For fluorinated steroids, ¹⁹F NMR is exceptionally useful.[12] In the case of the epoxy analog, the complete absence of a fluorine signal immediately distinguishes it from the parent drug.[13] Two-dimensional techniques like HMQC and HMBC can confirm the connectivity between protons and carbons.[14]
Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₂₄H₃₀O₅ by providing a highly accurate mass measurement.[15] The molecular weight is 398.49 g/mol .[9]
-
Fragmentation Pattern: The fragmentation pattern under electron ionization (GC-MS) or collision-induced dissociation (LC-MS/MS) will be distinct from Fluorometholone Acetate. The loss of the acetate group and characteristic cleavages of the steroid rings can help confirm the identity of the core structure.[15][16]
Chromatographic Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for separating and quantifying impurities in pharmaceutical products.[6][17]
-
Methodology: A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water, can effectively separate the more polar Fluorometholone Acetate from the slightly less polar epoxy analog.[6]
-
Detection: UV detection is standard, as the α,β-unsaturated ketone in Ring A of the steroid provides strong chromophoric activity.
Experimental Protocol: HPLC Analysis
-
System Preparation:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Prepare a filtered and degassed mixture of water and acetonitrile (e.g., 60:40 v/v). Adjust ratio as needed for optimal separation.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~240 nm.
-
-
Standard Preparation:
-
Accurately weigh and dissolve certified reference standards of Fluorometholone Acetate and (9β,11β)-Epoxy Fluorometholone Acetate in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 0.05 mg/mL).
-
-
Sample Preparation:
-
Dissolve the test sample (e.g., Fluorometholone Acetate API) in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Identify the peaks based on the retention times of the reference standards. The epoxy analog is expected to have a different retention time than the parent compound.
-
Quantify the impurity by comparing its peak area to that of the corresponding reference standard or using an area percent calculation with appropriate relative response factors.[6]
-
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